

Spectroscopic Characterization of 2-Hydroxy-5methoxynicotinic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	2-Hydroxy-5-methoxynicotinic acid	
Cat. No.:	B2420787	Get Quote

Disclaimer: Experimental spectroscopic data for **2-Hydroxy-5-methoxynicotinic acid** is not readily available in public scientific databases. This guide provides a detailed overview of the expected spectroscopic characteristics based on its chemical structure, alongside standardized experimental protocols for data acquisition. The presented data is predictive and intended to guide researchers in the analysis of this compound.

Introduction

2-Hydroxy-5-methoxynicotinic acid is a substituted pyridine carboxylic acid. The unique arrangement of its functional groups—a hydroxyl, a methoxy, and a carboxylic acid on a pyridine ring—makes it a molecule of interest for researchers in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical, for which spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable. This document serves as a technical guide to the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for **2-Hydroxy-5-methoxynicotinic acid**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two distinct aromatic proton signals on the pyridine ring, a signal for the methoxy group protons, and exchangeable protons from the hydroxyl and carboxylic acid groups.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~12.0 - 14.0	Broad Singlet	1H	Carboxylic Acid (- COOH)
~9.0 - 11.0	Broad Singlet	1H	Phenolic Hydroxyl (- OH)
~8.1	Doublet (d)	1H	H-6 (Pyridine Ring)
~7.4	Doublet (d)	1H	H-4 (Pyridine Ring)
~3.9	Singlet	3H	Methoxy (-OCH ₃)

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.



Predicted Chemical Shift (δ, ppm)	Assignment
~168	Carboxylic Acid Carbon (C-7)
~160	C-2 (Attached to -OH)
~148	C-5 (Attached to -OCH₃)
~140	C-6
~125	C-3 (Carboxylic Acid attached)
~115	C-4
~56	Methoxy Carbon (-OCH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3300 - 2500	Strong, Very Broad	O-H Stretch	Carboxylic Acid (- COOH)
~3200	Broad	O-H Stretch	Phenolic Hydroxyl (- OH)
~1700	Strong	C=O Stretch	Carboxylic Acid (- COOH)
1610, 1580	Medium-Strong	C=C & C=N Stretch	Pyridine Ring
~1250	Strong	C-O Stretch	Aryl Ether (-OCH₃)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular



formula for **2-Hydroxy-5-methoxynicotinic acid** is $C_7H_7NO_4$, with a molecular weight of 169.14 g/mol .

m/z Value	Predicted Fragment	Interpretation
169	[M]+ or [M+H]+	Molecular Ion or Protonated Molecule
152	[M-OH]+	Loss of hydroxyl radical from COOH
124	[M-COOH]+	Loss of the carboxylic acid group (decarboxylation)

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a solid organic compound like **2-Hydroxy-5-methoxynicotinic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons as it allows for their observation.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition:



- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

IR Spectroscopy

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples.
 Place a small amount of the powder directly onto the ATR crystal.
- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.
- · Acquisition:
 - Scan Range: 4000 to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty ATR crystal must be collected prior to sample analysis.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
- Acquisition:
 - Ionization Mode: ESI, operated in both positive and negative ion modes to determine the best ionization efficiency.
 - Mass Range: m/z 50-500.

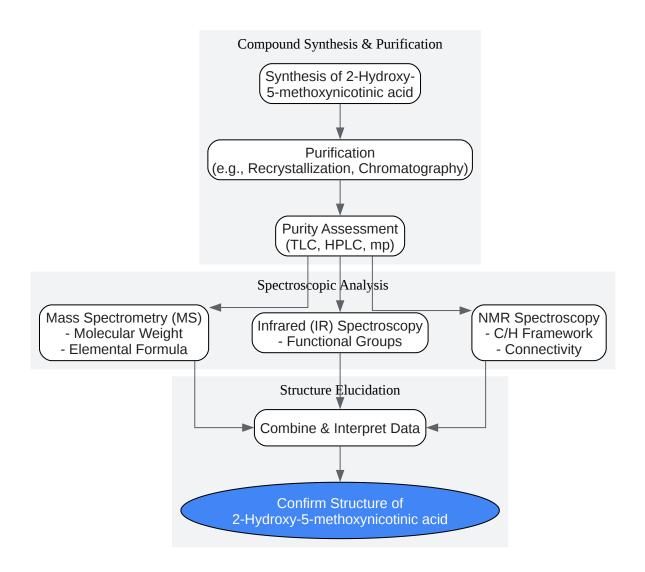


 Analysis: Perform a full scan MS to identify the molecular ion. Follow up with a tandem MS (MS/MS) experiment on the parent ion (m/z 169) to obtain fragmentation data for structural confirmation.

Visualization of Analytical Workflow

Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.

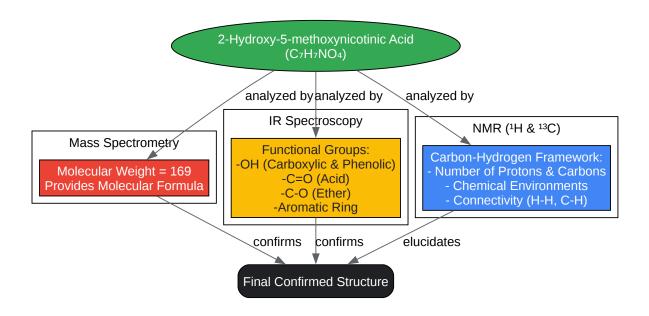




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Caption: Workflow for the synthesis and structural elucidation of a target compound.





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Caption: Integration of complementary data from different spectroscopic techniques.

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